molecular formula C14H13F3N4OS B2701572 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine CAS No. 2097929-07-0

1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine

Cat. No.: B2701572
CAS No.: 2097929-07-0
M. Wt: 342.34
InChI Key: IMKDSWMMYSIYND-UHFFFAOYSA-N
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Description

1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine is a synthetic organic compound that features a thiadiazole ring, a trifluoromethyl-substituted benzoyl group, and a piperazine ring. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using sulfur and nitrogen sources.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic or electrophilic trifluoromethylation reactions.

    Coupling with Piperazine: The final step involves coupling the thiadiazole and benzoyl groups with piperazine, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The benzoyl group can be reduced to the corresponding alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring might yield sulfoxides or sulfones, while reduction of the benzoyl group would yield the corresponding alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiadiazole and piperazine derivatives.

    Medicine: Potential therapeutic applications due to its structural motifs, which are common in pharmacologically active compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine would depend on its specific biological target. Generally, compounds with thiadiazole and piperazine rings can interact with various enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

    1-(1,2,5-Thiadiazol-3-yl)-4-benzoylpiperazine: Lacks the trifluoromethyl group.

    1-(1,2,5-Thiadiazol-3-yl)-4-[4-(methyl)benzoyl]piperazine: Has a methyl group instead of a trifluoromethyl group.

Uniqueness

1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties, such as increasing metabolic stability and enhancing binding affinity to certain biological targets.

Properties

IUPAC Name

[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4OS/c15-14(16,17)11-3-1-10(2-4-11)13(22)21-7-5-20(6-8-21)12-9-18-23-19-12/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKDSWMMYSIYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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